1-Benzyl-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine
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Overview
Description
1-Benzyl-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a nitro-substituted phenyl ring, and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Nitration of the phenyl ring: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the piperazine ring: The final step involves the cyclization of the intermediate compounds to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products are the substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-[2-nitro-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine
- 1-Benzyl-4-[2-nitro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine
Uniqueness
1-Benzyl-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine is unique due to the presence of the propyl group on the 1,2,4-oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-2-6-21-23-22(30-24-21)18-9-10-19(20(15-18)27(28)29)26-13-11-25(12-14-26)16-17-7-4-3-5-8-17/h3-5,7-10,15H,2,6,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQMNDLVHOCRPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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